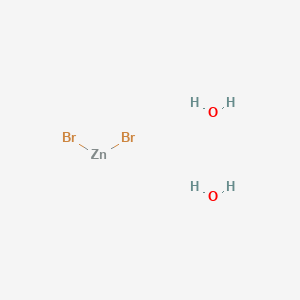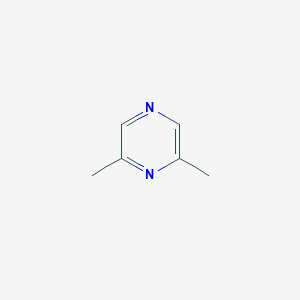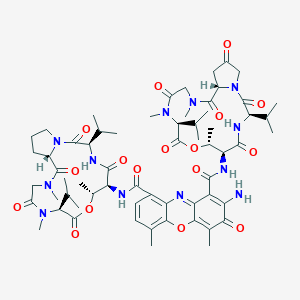
Bromure de zinc dihydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc bromide dihydrate, also known as zinc bromide dihydrate, is a chemical compound with the formula ZnBr₂·2H₂O. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Applications De Recherche Scientifique
Zinc bromide dihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a source of zinc ions.
Medicine: Investigated for its potential use in pharmaceuticals and as a radiopaque agent in medical imaging.
Industry: Utilized in the production of other zinc compounds and as a component in certain types of batteries.
Mécanisme D'action
Target of Action
Zinc bromide dihydrate (ZnBr2·2H2O) is an inorganic compound It is known to interact with water and other solvents due to its high solubility .
Mode of Action
Zinc bromide dihydrate is a colorless salt that shares many properties with zinc chloride (ZnCl2), namely a high solubility in water forming acidic solutions, and good solubility in organic solvents . It is hygroscopic and forms a dihydrate ZnBr2·2H2O . The compound can be prepared by treating zinc oxide or zinc metal with hydrobromic acid .
Biochemical Pathways
Zinc, one of its constituents, plays a crucial role in various physiological, biochemical, and molecular processes in the body . Zinc is involved in a variety of biological processes, as a structural, catalytic, and intracellular and inter-cellular signaling component .
Pharmacokinetics
Due to its high solubility in water, it is likely to be rapidly absorbed and distributed in the body if ingested or applied topically .
Result of Action
For example, it is used in oil and natural gas wells to displace drilling mud when transitioning from the drilling phase to the completion phase or in well workover operations . It is also used as the electrolyte in the zinc bromide battery .
Action Environment
The action of zinc bromide dihydrate is influenced by environmental factors such as temperature and the presence of water. It is hygroscopic, meaning it absorbs water from the environment, which can affect its physical and chemical properties . Its solubility increases with temperature, which can influence its behavior in different environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc bromide dihydrate can be synthesized through the reaction of zinc oxide or zinc metal with hydrobromic acid. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrate form. The general reaction is as follows: [ \text{ZnO} + 2\text{HBr} \rightarrow \text{ZnBr}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, dibromozinc;dihydrate is produced by dissolving zinc metal in hydrobromic acid, followed by crystallization to obtain the dihydrate form. The process involves careful control of temperature and concentration to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc bromide dihydrate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the bromide ions are replaced by other anions.
Complexation Reactions: It forms complexes with various ligands, which can alter its reactivity and solubility.
Common Reagents and Conditions
Common reagents used in reactions with dibromozinc;dihydrate include:
Ligands: Such as ammonia, ethylenediamine, and other chelating agents.
Solvents: Water and organic solvents like ethanol and acetone.
Major Products Formed
The major products formed from reactions involving dibromozinc;dihydrate depend on the specific reagents and conditions used. For example, reacting it with ammonia can form zinc-ammonia complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc chloride (ZnCl₂): Similar in structure but contains chloride ions instead of bromide.
Zinc iodide (ZnI₂): Contains iodide ions and has different solubility and reactivity properties.
Zinc sulfate (ZnSO₄): Contains sulfate ions and is commonly used in agriculture and medicine.
Uniqueness
Zinc bromide dihydrate is unique due to its specific combination of zinc and bromide ions, which imparts distinct chemical and physical properties. Its high solubility in water and ability to form complexes with various ligands make it particularly useful in a range of applications.
Propriétés
IUPAC Name |
dibromozinc;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.2H2O.Zn/h2*1H;2*1H2;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGOPMOPSWFFLF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Zn](Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H4O2Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584238 |
Source


|
| Record name | Dibromozinc--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18921-13-6 |
Source


|
| Record name | Dibromozinc--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dibromozinc;dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[Leu5]-Enkephalin](/img/structure/B92233.png)


